

Application Notes and Protocols for Glutaminase C-IN-1 In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|--------------------|-----------|
| Compound Name: | Glutaminase C-IN-1 | |
| Cat. No.: | B1671598 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase C (GAC), a splice variant of kidney-type glutaminase (GLS1), is a critical enzyme in cancer metabolism. It catalyzes the hydrolysis of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle and provides nitrogen for the synthesis of other non-essential amino acids and glutathione.[1][2] The upregulation of GAC in many cancer cells to meet their high energy and biosynthetic demands makes it a compelling target for anticancer drug development. **Glutaminase C-IN-1**, also known as compound 968, is an allosteric inhibitor of GAC that has been shown to inhibit cancer cell growth without significantly affecting normal cells.[3][4][5] These application notes provide a detailed protocol for the in vitro enzymatic assay of GAC and the evaluation of its inhibition by **Glutaminase C-IN-1**.

Mechanism of Action of Glutaminase C and Allosteric Inhibition

Glutaminase C exists as dimers that assemble into catalytically active tetramers in the presence of allosteric activators like inorganic phosphate (Pi).[6] This activation involves a conformational change that allows substrate access to the active site. Allosteric inhibitors, such as **Glutaminase C-IN-1**, do not compete with the substrate (glutamine) for the active site. Instead, they bind to a different site on the enzyme, often at the interface between subunits, stabilizing an inactive conformation and thereby preventing the catalytic reaction.[3][4]



Quantitative Data Summary

The inhibitory potency of **Glutaminase C-IN-1** and other reference compounds against Glutaminase C is summarized in the table below. This data is essential for comparing the efficacy of different inhibitors and for designing experiments with appropriate compound concentrations.



| Compound Name | Synonym(s) | Target | IC50 Value | Assay Conditions | Reference |
|-------------------------------|-----------------|------------------------|------------|--|-------------------------------|
| Glutaminase C-IN-1 | Compound 968 | Glutaminase C (GAC) | 9.3 μΜ | Recombinant GAC (50 nM) was incubated with glutamine (21 mM) and inhibitor, followed by the addition of inorganic phosphate (136 mM). The reaction was incubated for 10 minutes before measuring glutamate turnover. | Katt et al., 2012[7] |
| CB-839 (Telaglenasta t) | - | Glutaminase C (GAC) | ~60 nM | The IC50 value was determined by non-linear curve fitting using incremental doses of the inhibitor against Δ129GAC. | Thangavelu et al., 2019[6] |



BPTES - Glutaminase C (GAC)

Glutaminase C (GAC)

BO.4 ± 7.2 nM

the presence of 20 mM inorganic phosphate.

The IC50 was determined for GAC in Cassago et al., 2013[8]

Experimental Protocols In Vitro Glutaminase C Enzymatic Assay Protocol

This protocol describes a coupled-enzyme assay to determine the activity of Glutaminase C by measuring the production of glutamate. The glutamate produced by GAC is subsequently converted to α -ketoglutarate by glutamate dehydrogenase (GDH), with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically by measuring the absorbance at 340 nm.

Materials and Reagents:

- Recombinant human Glutaminase C (GAC)
- Glutaminase C-IN-1 (Compound 968)
- L-Glutamine
- Potassium Phosphate (KH2PO4 or K2HPO4)
- Tris-acetate buffer
- EDTA
- Glutamate Dehydrogenase (GDH) from bovine liver
- β-Nicotinamide adenine dinucleotide hydrate (NAD+)
- Dimethyl sulfoxide (DMSO)



- 96-well UV-transparent microplates
- Microplate spectrophotometer capable of reading absorbance at 340 nm

Solution Preparation:

- Assay Buffer: 50 mM Tris-acetate, 0.2 mM EDTA, pH 8.6
- GAC Enzyme Stock Solution: Prepare a stock solution of recombinant GAC in assay buffer.
 The final concentration in the assay will be approximately 50 nM.
- Glutamine Solution: 200 mM L-Glutamine in assay buffer.
- Phosphate Solution: 1 M Potassium Phosphate in assay buffer.
- **Glutaminase C-IN-1** Stock Solution: 10 mM **Glutaminase C-IN-1** in DMSO. Prepare serial dilutions in DMSO to create a range of concentrations for the IC50 determination.
- GDH/NAD+ Reaction Mixture: Prepare a solution containing 50 mM Tris-acetate (pH 8.6),
 1.25 U/mL GDH, and 2 mM NAD+.

Assay Procedure:

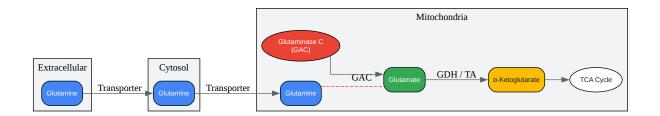
- Inhibitor Pre-incubation:
 - \circ To each well of a 96-well plate, add 2 μ L of the diluted **Glutaminase C-IN-1** solution in DMSO or DMSO alone for the control wells.
 - Add 78 μL of a pre-reaction mixture containing the assay buffer, 136 mM potassium phosphate, and 50 nM GAC.
 - Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiation of Glutaminase Reaction:
 - \circ Add 20 μ L of 210 mM L-glutamine solution to each well to start the reaction (final glutamine concentration will be 21 mM). The total volume in each well is now 100 μ L.



- Incubate the plate at 37°C for 20 minutes.
- Quenching the Reaction and Glutamate Detection:
 - \circ Stop the glutaminase reaction by adding 10 μ L of 0.6 M HCl to each well.
 - Add 100 μL of the GDH/NAD+ reaction mixture to each well.
 - Incubate the plate at room temperature for 30 minutes to allow for the conversion of glutamate to α-ketoglutarate and the production of NADH.
- Data Acquisition:
 - Measure the absorbance at 340 nm using a microplate spectrophotometer.
- Data Analysis:
 - Subtract the absorbance of the blank wells (no enzyme) from the absorbance of all other wells.
 - Calculate the percent inhibition for each concentration of Glutaminase C-IN-1 compared to the control (DMSO only).
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations Signaling Pathway of Glutaminolysis



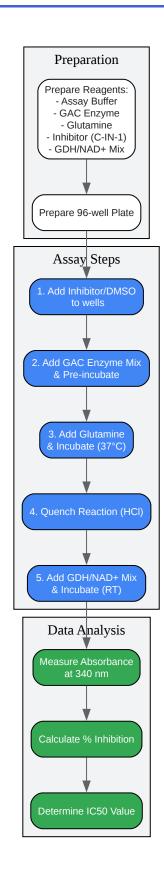


Click to download full resolution via product page

Caption: Simplified pathway of glutamine metabolism (glutaminolysis) in a cancer cell.

Experimental Workflow for GAC Inhibition Assay



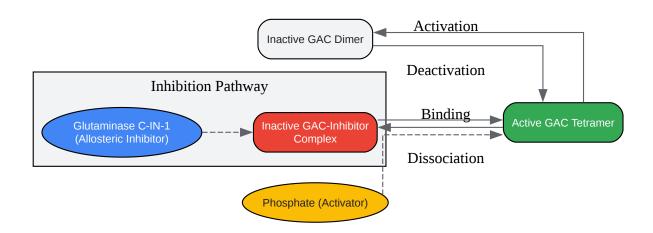


Click to download full resolution via product page

Caption: Workflow for the in vitro Glutaminase C inhibition assay.



Logical Relationship of GAC Allosteric Inhibition



Click to download full resolution via product page

Caption: Allosteric inhibition of Glutaminase C by Glutaminase C-IN-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. [PDF] Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]



- 8. Glutaminase Inhibitor, Compound 968 Glutaminase Inhibitor, Compd 968, is a cell-permeable, reversible inhibitor of mitochondrial glutaminase. Represses growth & invasive activity in glutaminase upregulated fibroblasts and tumor cells. | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Glutaminase C-IN-1 In Vitro Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671598#glutaminase-c-in-1-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com